

2-Methylbiphenyl CAS number 643-58-3

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Methylbiphenyl**

Cat. No.: **B165360**

[Get Quote](#)

An In-depth Technical Guide to **2-Methylbiphenyl** (CAS 643-58-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Methylbiphenyl** (CAS 643-58-3), also known as 2-phenyltoluene. It covers its physicochemical properties, synthesis methodologies, key applications, and safety information. The data is structured to be a practical resource for laboratory and development settings.

Physicochemical Properties

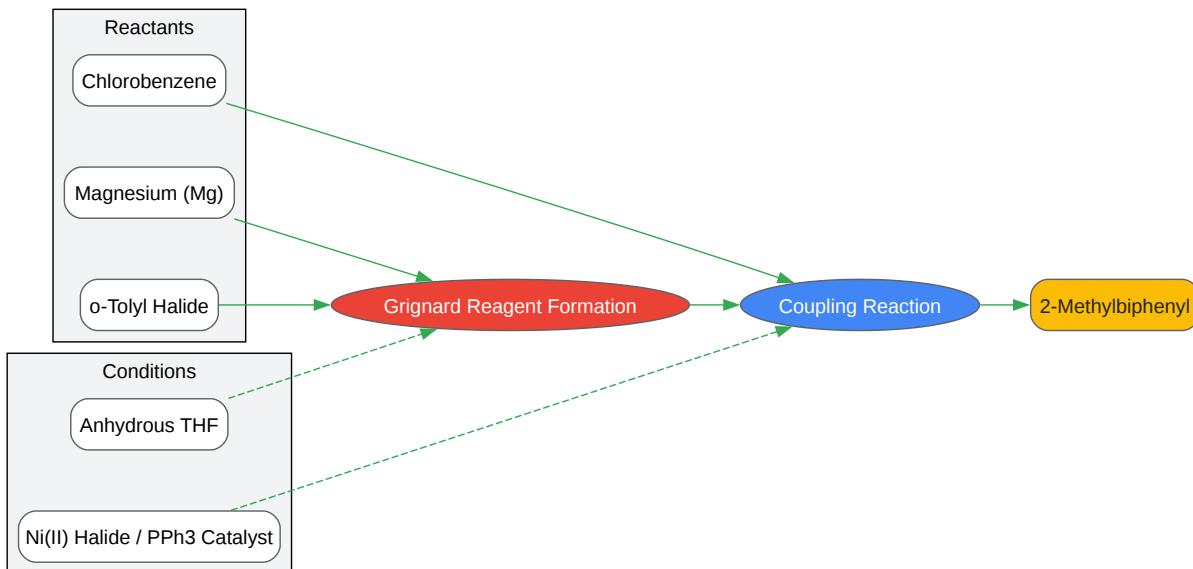
2-Methylbiphenyl is a colorless to pale yellow liquid with a characteristic aromatic odor.^[1] It is an organic compound consisting of two connected phenyl rings with a methyl group at the ortho position.^[2] Its properties make it a versatile solvent and chemical intermediate.^{[1][2]} A summary of its key physical and chemical data is presented below.

Table 1: Physicochemical Properties of **2-Methylbiphenyl**

Property	Value	Source(s)
CAS Number	643-58-3	[3]
Molecular Formula	C ₁₃ H ₁₂	[1]
Molecular Weight	168.23 g/mol	[4]
Appearance	Colorless to light-yellow clear liquid	[1][2]
Odor	Aromatic	[1][4]
Melting Point	-0.2 °C	[3][4]
Boiling Point	255 - 256 °C	[3]
Density / Specific Gravity	1.010 - 1.015 g/cm ³ @ 20-22 °C	[3][4]
Flash Point	107.2 °C (225.0 °F) (Closed Cup)	[3]
Vapor Pressure	0.014 mmHg @ 25 °C	[4]
Water Solubility	Insoluble	[1][4]
Solubility in Organic Solvents	Soluble in ether and alcohol	[1][4]
LogP (Octanol/Water Coeff.)	3.66 - 4.14	[4]
Refractive Index	1.590 - 1.592 @ 20 °C	[3]

Synthesis and Experimental Protocols

2-Methylbiphenyl can be synthesized through several established organic chemistry reactions. The most common methods include the Grignard reaction and the Suzuki-Miyaura cross-coupling, which are favored for their efficiency in creating carbon-carbon bonds.


Grignard Reaction

This method involves the cross-coupling of an o-tolylmagnesium Grignard reagent with an aryl halide, such as chlorobenzene or bromobenzene. The reaction is typically catalyzed by a

nickel(II) halide in an anhydrous ether solvent.[\[5\]](#)

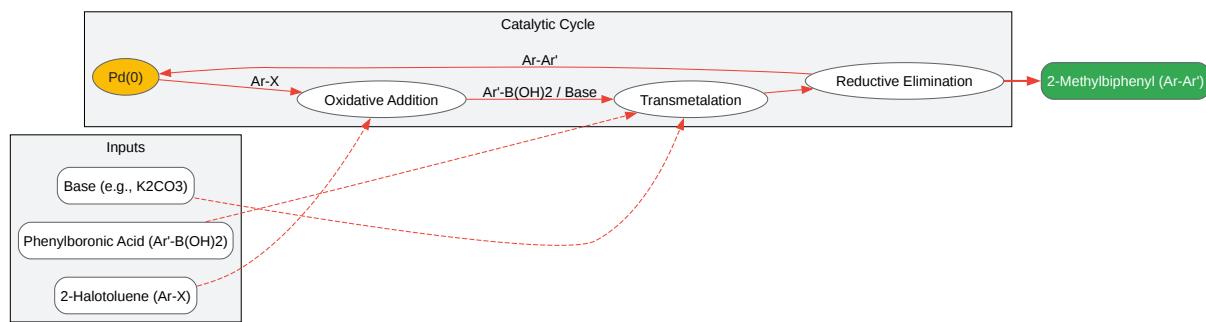
Experimental Protocol: Grignard Cross-Coupling for **2-Methylbiphenyl** Synthesis

- Apparatus Setup: All glassware must be rigorously dried (e.g., oven-dried overnight) to exclude moisture, which quenches the Grignard reagent.[\[6\]](#) The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
- Grignard Reagent Formation: Magnesium turnings are placed in a flask with anhydrous tetrahydrofuran (THF). A solution of an o-tolyl halide (e.g., o-bromotoluene) in THF is added slowly to initiate the formation of the o-tolylmagnesium halide reagent.[\[5\]](#)[\[7\]](#)
- Catalyst Preparation: In a separate vessel, an anhydrous nickel(II) halide (e.g., NiCl₂ or NiBr₂) and a triarylphosphine ligand (e.g., triphenylphosphine) are added to the reaction solvent (predominantly THF).[\[5\]](#)
- Coupling Reaction: The prepared Grignard reagent and chlorobenzene are mixed together in the liquid medium containing the nickel-phosphine catalyst.[\[5\]](#) The reaction mixture is typically stirred, and the temperature is controlled to maintain a steady reaction rate.
- Work-up and Purification: Upon completion, the reaction is quenched, often with a dilute acid solution. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure. The crude **2-Methylbiphenyl** is then purified, commonly by vacuum distillation or column chromatography.

[Click to download full resolution via product page](#)

Grignard synthesis workflow for **2-Methylbiphenyl**.

Suzuki-Miyaura Coupling

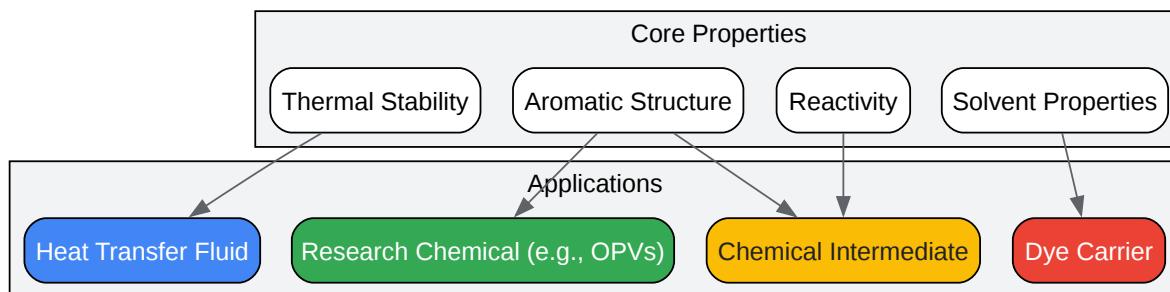

The Suzuki-Miyaura coupling is a highly versatile palladium-catalyzed reaction that couples an arylboronic acid with an aryl halide.^[8] This method is renowned for its mild reaction conditions and high tolerance for various functional groups.^{[8][9]}

Experimental Protocol: Suzuki-Miyaura Coupling for **2-Methylbiphenyl** Synthesis

- **Reactant Preparation:** A reaction flask is charged with the aryl halide (e.g., 2-bromotoluene, 1.0 eq.), the arylboronic acid (e.g., phenylboronic acid, 1.1-1.5 eq.), and a base (e.g.,

potassium carbonate, cesium carbonate, 2-3 eq.).[8][9]

- Catalyst System: A palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{Pd}(\text{OAc})_2$, 1-5 mol%) and, if necessary, a phosphine ligand are added to the flask.[8][9]
- Solvent Addition: A suitable solvent system, often a mixture such as toluene/water, THF/water, or dioxane/water, is added.[9]
- Reaction Execution: The mixture is degassed and heated under an inert atmosphere (argon or nitrogen) for several hours until the reaction is complete, as monitored by TLC or GC-MS. [8][9]
- Work-up and Purification: After cooling to room temperature, the reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed with water or brine. The organic layer is then dried over an anhydrous salt (e.g., Na_2SO_4), filtered, and concentrated in vacuo. The resulting crude product is purified by flash column chromatography.[9]


[Click to download full resolution via product page](#)

Suzuki-Miyaura coupling catalytic cycle.

Applications and Uses

2-Methylbiphenyl's chemical structure and properties lend it to a variety of industrial and research applications.

- Chemical Intermediate: It is a key building block in organic synthesis.[2] A notable application is in the preparation of fluorene via catalytic cyclodehydrogenation.[10] It also serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[2]
- Dye Carrier: In the textile industry, it is used as a dye carrier, facilitating the application of dyes to synthetic fibers.[4]
- Heat Transfer Fluid: Due to its thermal stability, it is a component in heat transfer fluids, often in mixtures with other aromatic hydrocarbons.[4][11]
- Solvent: Its properties make it a useful solvent in certain organic synthesis reactions.[2]
- Research Applications: In materials science, **2-Methylbiphenyl** has been investigated for its potential use as a hole-transporting material in organic photovoltaic cells (OPVs) due to its aromatic structure and charge-carrying capabilities.[2]

[Click to download full resolution via product page](#)

Logical flow from properties to applications.

Toxicology and Safety

2-Methylbiphenyl is classified as a mild irritant. Proper safety protocols must be followed during handling to minimize risk.

Table 2: Toxicological Profile and Safety Information

Hazard Type	GHS Classification & Statements	Source(s)
Skin Irritation	H315: Causes skin irritation.	[2] [4]
Eye Irritation	H319: Causes serious eye irritation.	[2] [4]
Respiratory Irritation	H335: May cause respiratory irritation.	[2] [4]

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Handle in a well-ventilated place, preferably within a chemical fume hood, to minimize inhalation of vapors.[\[12\]](#)[\[13\]](#) Eyewash stations and safety showers should be readily accessible.[\[13\]](#)
- Eye/Face Protection: Wear tightly fitting safety goggles or chemical safety glasses conforming to EN166 (EU) or NIOSH (US) standards.[\[12\]](#)[\[13\]](#)
- Skin Protection: Wear chemical-resistant gloves (inspected prior to use) and impervious protective clothing to prevent skin contact.[\[12\]](#)[\[13\]](#) Contaminated clothing should be removed and washed before reuse.[\[13\]](#)[\[14\]](#)
- Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[\[12\]](#)
- General Hygiene: Wash hands thoroughly after handling. Avoid breathing mists or vapors.[\[13\]](#)[\[14\]](#)

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated area.[12] Keep away from strong oxidizing agents and sources of ignition.[13]

First Aid Measures

- Inhalation: Remove the victim to fresh air and keep at rest in a comfortable position for breathing. Seek medical attention if you feel unwell.[13][14]
- Skin Contact: Immediately wash with plenty of soap and water. If skin irritation occurs, get medical advice.[13][14]
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[13][14]
- Ingestion: Rinse mouth. Do not induce vomiting. Seek immediate medical attention.[12]

Environmental Fate

2-Methylbiphenyl's production and use may lead to its release into the environment.[4] It is expected to have slight mobility in soil and is likely to adsorb to suspended matter in water.[4] Volatilization from water surfaces is an expected fate, with estimated half-lives of 6 hours in a model river and 6 days in a model lake.[4] An estimated Bioconcentration Factor (BCF) of 830 suggests a high potential for bioconcentration in aquatic organisms.[4] In the atmosphere, it is degraded by reaction with hydroxyl radicals with a half-life of about 1 to 2 days.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 643-58-3: 2-Methylbiphenyl | CymitQuimica [cymitquimica.com]
- 2. Buy 2-Methylbiphenyl | 643-58-3 [smolecule.com]
- 3. 2-methyl biphenyl, 643-58-3 [thegoodscentscompany.com]

- 4. 2-Methylbiphenyl | C13H12 | CID 12563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO2001044147A1 - Process for the preparation of 2-methylbiphenyl and of 2-phenylbenzyl bromide - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. nbinno.com [nbinno.com]
- 11. echemi.com [echemi.com]
- 12. echemi.com [echemi.com]
- 13. fishersci.com [fishersci.com]
- 14. cdn.chemservice.com [cdn.chemservice.com]
- To cite this document: BenchChem. [2-Methylbiphenyl CAS number 643-58-3]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b165360#2-methylbiphenyl-cas-number-643-58-3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com